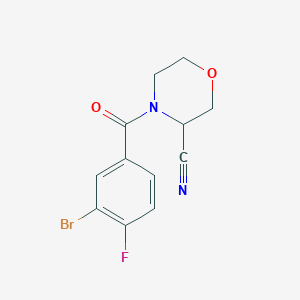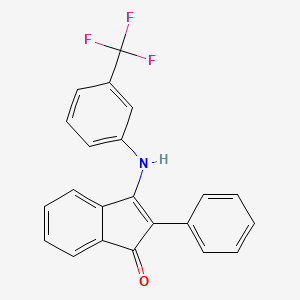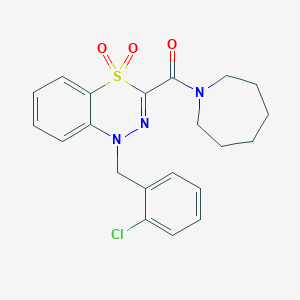
1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is a pyrimidine-based molecule that has been found to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The chemical compound 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one is involved in the synthesis of new pyrimidine-azetidinone analogues, which have been tested for their antioxidant, antimicrobial, and antitubercular activities. These analogues have shown potential as precursors for designing antibacterial and antituberculosis compounds based on molecular studies before their synthesis (Chandrashekaraiah et al., 2014).
Chemical Modification and Biological Activity
Further modifications of pyrimidine-based structures, including the compound , have led to the development of various derivatives. These derivatives have been synthesized and tested for their biological activities, including their potential as protein kinase C inhibitors. Such studies provide a versatile and robust protocol to access diverse analogues for subsequent structure-activity relationship (SAR) studies (Stanetty et al., 2005).
Antimicrobial and Antifungal Evaluation
Compounds derived from pyrimidine and azetidinone, similar to the one mentioned, have been synthesized and evaluated for their antimicrobial and antifungal activities. Such research efforts are directed towards developing novel classes of antimicrobial agents to combat resistant bacterial and fungal strains (Patel & Patel, 2017).
Applications in Organic Synthesis
The pyrimidine moiety, as found in the specified compound, is frequently employed in organic synthesis to create complex molecular structures with potential therapeutic applications. For instance, novel synthetic pathways have been developed utilizing pyrimidine-based compounds for the efficient assembly of polysubstituted 4-sulfonyliminotetrahydropyrimidin-2-ones, which may have applications in medicinal chemistry and biological research (Tong et al., 2018).
properties
IUPAC Name |
3-(2-methylphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-4-2-3-5-14(13)6-7-17(22)21-10-15(11-21)20-16-8-9-18-12-19-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATXDRHWNAQNQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide](/img/structure/B2377522.png)

![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2377529.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2377531.png)

![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)


![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)